molecular formula C12H8FNO3 B6300115 6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid CAS No. 1261911-86-7

6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid

Cat. No.: B6300115
CAS No.: 1261911-86-7
M. Wt: 233.19 g/mol
InChI Key: JFDIPQZBTYSSJE-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.19 g/mol. This compound has shown promising potential in various fields of research and industry, including medical, environmental, and industrial applications.

Preparation Methods

The synthesis of 6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-hydroxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by cyclization and decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pyridines.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting various biological processes .

Comparison with Similar Compounds

6-(3-Fluoro-4-hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-hydroxyphenylacetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    4-Hydroxy-3-fluorobenzoic acid: Another similar compound with a different arrangement of functional groups.

    3-Fluoro-4-hydroxybenzaldehyde: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(2-4-11(9)15)10-3-1-8(6-14-10)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDIPQZBTYSSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695623
Record name 6-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-86-7
Record name 6-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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